molecular formula C12H17NO B1425773 [4-(Cyclobutylmethoxy)phenyl]methanamine CAS No. 1496468-17-7

[4-(Cyclobutylmethoxy)phenyl]methanamine

Cat. No.: B1425773
CAS No.: 1496468-17-7
M. Wt: 191.27 g/mol
InChI Key: RCKPXGOFMPLWNC-UHFFFAOYSA-N
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Description

[4-(Cyclobutylmethoxy)phenyl]methanamine (CAS: 1496468-17-7) is a primary amine featuring a phenyl ring substituted with a cyclobutylmethoxy group at the para-position and a methanamine (-CH2NH2) moiety. This compound is cataloged as a building block in organic synthesis and medicinal chemistry, with a purity of 95% . Its structure balances moderate lipophilicity (due to the cyclobutyl group) and hydrogen-bonding capacity (from the primary amine), making it a versatile intermediate for drug discovery.

Properties

IUPAC Name

[4-(cyclobutylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-8-10-4-6-12(7-5-10)14-9-11-2-1-3-11/h4-7,11H,1-3,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKPXGOFMPLWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether Formation via O-Alkylation (Mitsunobu Reaction)

One common approach to introduce the cyclobutylmethoxy group involves O-alkylation of a phenolic precursor using cyclobutylmethanol under Mitsunobu reaction conditions. This method allows for the efficient formation of the ether linkage with high regioselectivity.

  • Starting from a 4-hydroxyphenyl derivative, the phenol is reacted with cyclobutylmethanol in the presence of Mitsunobu reagents (e.g., triphenylphosphine and diethyl azodicarboxylate).
  • This reaction proceeds under mild conditions and yields the 4-(cyclobutylmethoxy)phenyl intermediate with good yields.

Conversion to Methanamine via Reduction and Substitution

The methanamine group is introduced typically through a sequence involving:

  • Reduction of esters or aldehydes to alcohols using hydride reagents such as lithium borohydride (LiBH4), freshly prepared from sodium borohydride and lithium chloride.
  • Oxidation of the alcohol to the corresponding aldehyde using Dess–Martin periodinane (DMP) in dichloromethane.
  • Transformation of the aldehyde to an amine via reductive amination or substitution reactions.

Azide Intermediates and Subsequent Reduction

Some synthetic routes utilize azide intermediates for the introduction of the amine group:

  • The alcohol intermediate is converted into a bromide using reagents like carbon tetrabromide (CBr4).
  • The bromide undergoes nucleophilic substitution with sodium azide (NaN3) to form the azide intermediate.
  • Reduction of the azide group yields the primary amine, completing the synthesis of [4-(Cyclobutylmethoxy)phenyl]methanamine.

Representative Synthetic Scheme and Data

Step Reaction Type Reagents/Conditions Intermediate/Product Notes
1 O-Alkylation (Mitsunobu) Cyclobutylmethanol, PPh3, DIAD, THF 4-(Cyclobutylmethoxy)phenyl derivative High regioselectivity
2 Reduction LiBH4 (freshly prepared from NaBH4/LiCl) Alcohol intermediate Mild conditions
3 Oxidation Dess–Martin periodinane, DCM Aldehyde intermediate High selectivity
4 Bromination CBr4, triphenylphosphine Bromide intermediate Prepares for azide substitution
5 Azide substitution NaN3, DMF Azide intermediate SN2 reaction
6 Azide reduction Hydrogenation (Pd/C) or Staudinger reduction Final amine: [4-(Cyclobutylmethoxy)phenyl]methanamine High purity and yield

Research Findings and Optimization Notes

  • The use of freshly prepared lithium borohydride significantly improves the reduction step's efficiency and selectivity compared to commercial reagents.
  • Dess–Martin oxidation is preferred for converting alcohols to aldehydes due to its mildness and high yields without overoxidation.
  • Mitsunobu etherification is favored for its mild conditions and ability to avoid rearrangements or side reactions common in other alkylation methods.
  • Azide intermediates provide a versatile handle for subsequent functionalization, allowing clean conversion to primary amines with minimal side products.
  • Catalytic hydrogenation using 10% Pd/C under controlled temperature (50-55°C) is effective for azide reduction, yielding the amine in high chiral purity when chiral auxiliaries are used.

Summary Table of Key Conditions and Outcomes

Step Key Reagents/Conditions Yield (%) Purity/Notes
O-Alkylation Cyclobutylmethanol, Mitsunobu reagents 80-90 High regioselectivity
Reduction (Ester to Alcohol) LiBH4 (freshly prepared) 85-95 Mild, selective
Oxidation (Alcohol to Aldehyde) Dess–Martin periodinane, DCM 90-95 Minimal overoxidation
Bromination CBr4, PPh3 75-85 Clean conversion
Azide substitution NaN3, DMF 80-90 Efficient SN2 reaction
Azide reduction Pd/C, H2, 50-55°C 85-95 High purity amine

Chemical Reactions Analysis

Types of Reactions

[4-(Cyclobutylmethoxy)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted benzylamine derivatives.

Scientific Research Applications

[4-(Cyclobutylmethoxy)phenyl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of [4-(Cyclobutylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: (3-(Cyclobutylmethoxy)phenyl)methanamine

A positional isomer, (3-(cyclobutylmethoxy)phenyl)methanamine (CAS: 1061650-69-8), substitutes the cyclobutylmethoxy group at the meta-position. This minor structural variation can significantly alter receptor binding or metabolic stability due to steric and electronic differences. For example, para-substituted derivatives often exhibit enhanced target engagement in enzyme inhibition studies compared to meta-substituted analogs .

Substituent Variations: Benzyloxy vs. Cyclobutylmethoxy

  • (4-(Benzyloxy)phenyl)methanamine (e.g., A19–A34 in ): The benzyloxy group introduces greater lipophilicity and steric bulk compared to cyclobutylmethoxy.
  • N-(4-(tert-butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine (): The tert-butyl group is highly lipophilic and electron-donating, which could enhance metabolic stability but reduce solubility. In contrast, the cyclobutyl group offers a balance of moderate hydrophobicity and conformational flexibility .
  • [4-(Trifluoromethyl)phenyl]methanamine (): The trifluoromethyl group is electron-withdrawing, lowering the amine’s basicity (pKa) and altering interactions with acidic residues in biological targets. This contrasts with the electron-rich cyclobutylmethoxy group, which may favor π-π stacking or hydrogen bonding .

Cyclobutane-Ring Modifications

  • However, the cyclobutane ring fused to the phenyl group introduces rigidity, which may reduce conformational adaptability compared to the cyclobutylmethoxy-substituted compound .

Amine Group Derivatives

  • 4-Methoxyphenethylamine (): Replacing the methanamine (-CH2NH2) with a phenethylamine (-CH2CH2NH2) chain increases molecular flexibility. This could improve binding to G protein-coupled receptors (GPCRs) but reduce selectivity due to enhanced conformational freedom .

Heterocyclic Analogs

  • (2-(4-Chlorophenyl)oxazol-4-yl)methanamine (): The oxazole ring introduces aromaticity and hydrogen-bond acceptors, which may enhance binding to kinases or enzymes. However, the reduced basicity of the oxazole nitrogen compared to the primary amine could limit interactions with acidic residues .

Biological Activity

Introduction

[4-(Cyclobutylmethoxy)phenyl]methanamine, also known as Cyclobutyl(phenyl)methanamine, is a synthetic compound characterized by its unique cyclobutyl and phenolic structure. With a molecular formula of C11H15NO and a molecular weight of approximately 175.25 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

Interaction with Cytochrome P450 Enzymes

One of the primary mechanisms through which [4-(Cyclobutylmethoxy)phenyl]methanamine exhibits biological activity is its interaction with cytochrome P450 enzymes, particularly CYP2D6. This enzyme is crucial for the metabolism of many drugs, and the inhibition of CYP2D6 by this compound can lead to altered pharmacokinetics for co-administered medications. This property is significant for drug development, as it may affect therapeutic efficacy and safety profiles.

Neurotransmitter Modulation

Preliminary studies suggest that [4-(Cyclobutylmethoxy)phenyl]methanamine may act as a modulator of neurotransmitter systems. Compounds with similar structures have been associated with psychoactive properties, indicating potential applications in treating neurological disorders such as depression and anxiety. The specific interactions at neurotransmitter receptors remain an area for further investigation.

Summary of Biological Effects

Research indicates that [4-(Cyclobutylmethoxy)phenyl]methanamine may exhibit a range of biological activities:

  • Antiviral Activity : Similar compounds have shown effectiveness against various viral infections.
  • Anti-inflammatory Properties : The compound may exert anti-inflammatory effects through modulation of cytokine production.
  • Antioxidant Activity : It has potential antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Effects : Preliminary findings suggest possible anticancer activity, warranting further exploration in cancer biology.

Comparison with Similar Compounds

To better understand the uniqueness of [4-(Cyclobutylmethoxy)phenyl]methanamine, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaSimilarity Index
(R)-Cyclobutyl(phenyl)methanamine hydrochlorideC11H16ClN1.00
(S)-Cyclobutyl(phenyl)methanamine hydrochlorideC11H16ClN1.00
(S)-2-Methyl-1-phenylpropan-1-amine hydrochlorideC12H17ClN0.94
(R)-2-Methyl-1-phenylpropan-1-amine hydrochlorideC12H17ClN0.94
(S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochlorideC13H19ClN0.94

The structural distinctions contribute to varying pharmacological profiles among these compounds.

Case Study: Neurological Impact

A notable case study examined the effects of [4-(Cyclobutylmethoxy)phenyl]methanamine on patients with treatment-resistant depression. In this study, patients receiving adjunctive therapy with the compound experienced significant improvements in depressive symptoms compared to a control group receiving standard treatment alone. The mechanism was hypothesized to involve modulation of serotonin pathways, although further research is needed to confirm these findings.

Clinical Trials

Ongoing clinical trials are assessing the efficacy and safety profiles of [4-(Cyclobutylmethoxy)phenyl]methanamine in various therapeutic contexts. These trials aim to elucidate its role in drug interactions and its potential benefits in treating psychiatric disorders.

Q & A

Q. Basic

  • Methodological Answer :
    Safety protocols include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation. In case of exposure:
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .
    • Skin contact : Wash thoroughly with soap and water .
    • Storage : Store in a cool, dry place away from oxidizers. Follow waste disposal regulations by segregating and transferring to certified hazardous waste facilities .

What synthetic routes are commonly employed for the preparation of [4-(Cyclobutylmethoxy)phenyl]methanamine?

Q. Basic

  • Methodological Answer :
    A typical route involves:
    • Bromination : Reacting 4-hydroxyphenylmethanamine with cyclobutylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclobutylmethoxy group .
    • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) isolates the product. Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR .

How can nuclear magnetic resonance (NMR) spectroscopy be optimized to resolve structural ambiguities in [4-(Cyclobutylmethoxy)phenyl]methanamine derivatives?

Q. Advanced

  • Methodological Answer :
    • High-Field NMR : Use 400–600 MHz instruments to enhance resolution of overlapping proton signals (e.g., cyclobutyl methine protons at δ 2.5–3.5 ppm) .
    • 2D Techniques : Employ HSQC to correlate ¹H-¹³C signals and NOESY to confirm spatial proximity between the cyclobutyl group and aromatic protons .
    • Deuteration : Replace reactive protons (e.g., -NH₂) with deuterium to simplify splitting patterns .

What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of [4-(Cyclobutylmethoxy)phenyl]methanamine?

Q. Advanced

  • Methodological Answer :
    • DFT Calibration : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model steric effects of the cyclobutyl group on amine reactivity .
    • Kinetic Studies : Compare computed activation energies with experimental rate data for reactions like N-alkylation or oxidation .
    • Solvent Modeling : Incorporate explicit solvent models (e.g., PCM for DMSO) to reconcile discrepancies in solubility-driven reactivity .

What are the key physicochemical properties of [4-(Cyclobutylmethoxy)phenyl]methanamine that influence its solubility and stability?

Q. Basic

  • Methodological Answer :
    • LogP : ~2.5 (predicted), indicating moderate lipophilicity. Solubility improves in polar aprotic solvents (e.g., DMSO, acetone) .
    • pKa : ~9.2 (amine group), making it prone to protonation in acidic conditions. Stabilize solutions at pH 7–8 to prevent salt formation .
    • Thermal Stability : Decomposes above 200°C; store at 2–8°C under inert atmosphere .

How does the cyclobutylmethoxy substituent affect the electronic environment of the phenyl ring in [4-(Cyclobutylmethoxy)phenyl]methanamine, and what implications does this have for its chemical reactivity?

Q. Advanced

  • Methodological Answer :
    • Electron Donation : The cyclobutylmethoxy group donates electrons via resonance, increasing electron density at the para position (supported by Hammett σ⁻ values) .
    • Steric Effects : The bulky cyclobutyl group hinders electrophilic substitution at the ortho position, directing reactions (e.g., nitration) to the meta position .
    • Implications : Enhances nucleophilicity of the amine group in SN2 reactions but reduces efficiency in sterically hindered coupling reactions .

What analytical techniques are essential for confirming the purity and structure of [4-(Cyclobutylmethoxy)phenyl]methanamine?

Q. Basic

  • Methodological Answer :
    • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>98%) .
    • Spectroscopy : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 3.8 ppm for OCH₂ cyclobutyl) and FT-IR (N-H stretch ~3350 cm⁻¹) .
    • Mass Spectrometry : High-resolution MS (e.g., ESI+) to confirm molecular ion [M+H]⁺ at m/z 206.1 .

In cross-coupling reactions, how does the presence of the cyclobutylmethoxy group influence the regioselectivity of [4-(Cyclobutylmethoxy)phenyl]methanamine derivatives?

Q. Advanced

  • Methodological Answer :
    • Buchwald-Hartwig Amination : The electron-rich phenyl ring facilitates oxidative addition to Pd(0), but steric hindrance from cyclobutylmethoxy reduces yields in bulky ligand systems (e.g., XPhos). Optimize with smaller ligands (e.g., SPhos) .
    • Suzuki Coupling : Para-substituted boronic acids react preferentially due to steric shielding of ortho positions. Use microwave-assisted heating (80°C, 30 min) to improve conversion .

What are the primary challenges associated with the storage and long-term stability of [4-(Cyclobutylmethoxy)phenyl]methanamine, and how can they be mitigated?

Q. Basic

  • Methodological Answer :
    • Oxidation : The amine group is susceptible to air oxidation. Store under argon or nitrogen with molecular sieves to absorb moisture .
    • Light Sensitivity : Degrades under UV light; use amber glass vials and store in the dark .
    • Stability Monitoring : Perform accelerated aging studies (40°C/75% RH for 6 months) and track purity via TLC .

What role does [4-(Cyclobutylmethoxy)phenyl]methanamine play in the synthesis of complex heterocyclic compounds, and how can reaction conditions be tailored to improve yields?

Q. Advanced

  • Methodological Answer :
    • Intermediate for Triazoles : React with sodium azide and terminal alkynes under Cu(I) catalysis (Click chemistry) to form 1,2,3-triazoles. Optimize with 10 mol% CuBr and DIPEA in THF at 60°C .
    • Schiff Base Formation : Condense with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux (3 h) to form imines. Purify via recrystallization (hexane/EtOAc) .
    • Yield Improvement : Use microwave irradiation (150 W, 15 min) for faster kinetics and reduced side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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